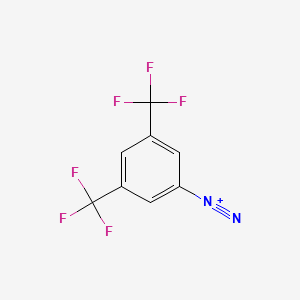
Benzenediazonium, 3,5-bis(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenediazonium, 3,5-bis(trifluoromethyl)- is an organic compound with the molecular formula C8H3F6N2. It is a diazonium salt, characterized by the presence of a diazonium group (-N2+) attached to a benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions. This compound is known for its high reactivity and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 3,5-bis(trifluoromethyl)- typically involves the diazotization of 3,5-bis(trifluoromethyl)aniline. The process begins with the preparation of 3,5-bis(trifluoromethyl)aniline, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium ion and prevent its decomposition .
Industrial Production Methods
Industrial production of Benzenediazonium, 3,5-bis(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the required temperature and reagent concentrations .
化学反応の分析
Types of Reactions
Benzenediazonium, 3,5-bis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or hypophosphorous acid.
Major Products Formed
Substitution: 3,5-bis(trifluoromethyl)chlorobenzene, 3,5-bis(trifluoromethyl)bromobenzene, 3,5-bis(trifluoromethyl)benzonitrile.
Coupling: Azo dyes and pigments.
Reduction: 3,5-bis(trifluoromethyl)aniline.
科学的研究の応用
Benzenediazonium, 3,5-bis(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of Benzenediazonium, 3,5-bis(trifluoromethyl)- involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactionsThe trifluoromethyl groups enhance the reactivity and stability of the diazonium ion by electron-withdrawing effects .
類似化合物との比較
Similar Compounds
- Benzenediazonium, 4-trifluoromethyl-
- Benzenediazonium, 2,4-bis(trifluoromethyl)-
- Benzenediazonium, 3-trifluoromethyl-
Uniqueness
Benzenediazonium, 3,5-bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups at the 3 and 5 positions, which significantly influence its reactivity and stability. Compared to other diazonium compounds with single or differently positioned trifluoromethyl groups, it exhibits enhanced electron-withdrawing effects, making it more reactive in substitution and coupling reactions .
生物活性
Benzenediazonium, 3,5-bis(trifluoromethyl)-, also known as 3,5-bis(trifluoromethyl)benzenediazonium tetrafluoroborate, is a compound of significant interest in organic chemistry and medicinal applications. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses.
- Chemical Formula : C7H4F6N2
- Molecular Weight : 238.11 g/mol
- CAS Number : 98-08-8
Synthesis and Reactivity
Benzenediazonium compounds are typically synthesized from aniline derivatives through diazotization reactions. The trifluoromethyl groups enhance the electrophilicity of the aromatic ring, making these compounds useful in various coupling reactions and as intermediates in organic synthesis.
Table 1: Synthesis Overview
| Step | Reagent | Conditions | Product |
|---|---|---|---|
| 1 | Aniline derivative | HCl, NaNO2 | Diazotized compound |
| 2 | CuCF3 (trifluoromethylation agent) | DMF/CH3CN, 0°C | Trifluoromethylated product |
Anticancer Properties
Recent studies have indicated that trifluoromethyl-substituted benzenediazonium compounds exhibit promising anticancer activity. For instance, a study reported the IC50 values against human pancreatic adenocarcinoma BxPC-3 and Panc-1 cells to be 0.051 µM and 0.066 µM, respectively. This suggests a potent cytotoxic effect on cancer cells while showing relatively lower toxicity on normal human lung fibroblasts (IC50 = 0.36 µM) .
The mechanism underlying the anticancer activity of these compounds is believed to involve DNA intercalation . The flat structural characteristics of the trifluoromethylated aromatic systems facilitate their interaction with DNA, disrupting replication and transcription processes.
Case Studies
- Trifluoromethylation Reactions : In a recent experiment, the trifluoromethylation of para-substituted benzenediazonium tetrafluoroborates was conducted using CuCF3 in DMF. The yields varied with different substituents but showed significant activity in forming stable products .
- Anticancer Activity Assessment : A study assessing various trifluoromethylated compounds demonstrated that those with a more planar structure exhibited enhanced cytotoxicity against cancer cell lines compared to their non-trifluoromethylated counterparts .
特性
CAS番号 |
29684-26-2 |
|---|---|
分子式 |
C8H3F6N2+ |
分子量 |
241.11 g/mol |
IUPAC名 |
3,5-bis(trifluoromethyl)benzenediazonium |
InChI |
InChI=1S/C8H3F6N2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15/h1-3H/q+1 |
InChIキー |
OBUHATYQFHFCRT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















